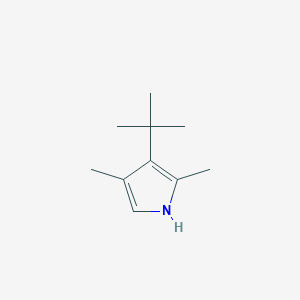

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVULIPFEBVZBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652200 | |

| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151464-91-4 | |

| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Substituted Pyrrole Scaffold

An In-Depth Technical Guide to the Electronic Properties of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active compounds and functional materials.[1][2][3] Its derivatives are integral to pharmaceuticals such as the cholesterol-lowering drug atorvastatin, the anti-inflammatory agent ketorolac, and numerous anticancer therapies.[1][4][5] Beyond medicine, the electron-rich nature of the pyrrole system makes it a valuable building block for organic electronics, polymers, and fluorescent dyes.[2]

The electronic properties of the pyrrole ring are highly tunable through substitution. The introduction of alkyl groups, such as methyl and tert-butyl moieties, profoundly influences the π-electron system primarily through an inductive effect. These electron-donating groups increase the electron density of the aromatic ring, which in turn raises the energy of the Highest Occupied Molecular Orbital (HOMO) and alters the molecule's reactivity and photophysical characteristics.

This guide focuses on a specific, highly substituted derivative: 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole . The strategic placement of two methyl groups and a sterically demanding tert-butyl group is anticipated to significantly modulate its electronic landscape. This document serves as a technical guide for researchers, providing a robust framework for understanding, predicting, and experimentally verifying the core electronic properties of this molecule and its potential applications, particularly as a precursor for advanced fluorophores.

Section 1: Synthesis and Structural Elucidation

Proposed Synthetic Pathway: Modified Knorr Synthesis

The rationale for selecting this pathway is its versatility and tolerance for a variety of substituents. The key is the synthesis of the appropriate α-amino-ketone precursor, which can be challenging. An alternative involves the reaction of an activated methylene ketone with an oximino derivative.

// Nodes reagent1 [label="3,3-Dimethyl-2-butanone\n(Pinacolone)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Ethyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Knorr-type Condensation\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagent1 -> intermediate1 [label="1. Nitrosation (e.g., NaNO2, Acetic Acid)\n2. Reduction (e.g., Zn dust)"]; reagent2 -> intermediate1 [label="Paal-Knorr Variant\nBase Catalyst (e.g., Piperidine)"]; intermediate1 -> product [label="Cyclization & Dehydration\n(Heat)"];

// Layout {rank=same; reagent1; reagent2;} }

Caption: A plausible synthetic route to the target pyrrole.

Protocol 1: Structural and Purity Verification

Trustworthy electronic measurements demand a sample of high purity (>98%). The following protocol ensures the synthesized compound is structurally correct and free of significant impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and connectivity.

-

Procedure: Dissolve ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: Expect distinct signals for the two methyl groups, the tert-butyl group, the C5-proton, and the N-H proton. The tert-butyl signal will be a sharp singlet at high field (~1.3-1.5 ppm) integrating to 9 protons. The methyl signals will be singlets (~2.0-2.3 ppm), and the C5-H will appear as a singlet further downfield. The N-H proton will be a broad singlet, its chemical shift sensitive to concentration and temperature.

-

¹³C NMR Analysis: Expect distinct signals for all 10 carbon atoms, including the quaternary carbons of the tert-butyl group and the pyrrole ring.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight (165.28 g/mol ).

-

Procedure: Utilize a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 165.1383 (calculated for C₁₁H₁₈N⁺).

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Procedure: Analyze a thin film of the liquid product or a KBr pellet if solid.

-

Analysis: Look for the characteristic N-H stretching band around 3300-3400 cm⁻¹, as well as C-H and C-N stretching frequencies. The NIST Chemistry WebBook provides reference spectra for related compounds like 2,4-dimethyl-1H-pyrrole.[7]

-

Section 2: Theoretical Prediction of Electronic Properties via DFT

Before undertaking experimental work, computational modeling provides invaluable predictive insights into the electronic structure. Density Functional Theory (DFT) is the workhorse for such investigations in organic molecules, balancing computational cost with high accuracy.[8][9]

The core principle is to solve the Schrödinger equation within an approximate framework to determine the energies and shapes of the molecular orbitals, particularly the HOMO and LUMO. The energy difference between these frontier orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's kinetic stability, reactivity, and the energy of its lowest-lying electronic transition.[10][11]

The introduction of three electron-donating alkyl groups (two methyl, one tert-butyl) is expected to have a pronounced effect compared to the parent pyrrole. The inductive donation of electron density will destabilize (raise the energy of) the HOMO, while having a lesser effect on the LUMO. This will result in a smaller HOMO-LUMO gap , suggesting higher reactivity and a shift in light absorption to longer wavelengths (a bathochromic shift).

Protocol 2: DFT Computational Workflow

-

Geometry Optimization:

-

Causality: An accurate electronic structure calculation requires a starting point that represents a true energy minimum on the potential energy surface.

-

Method: Use the B3LYP functional with the 6-311+G(d,p) basis set. This combination is widely validated for organic molecules and provides a good description of both structure and electronic properties.[8][12] Confirm that the optimization converges to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Electronic Property Calculation:

-

Causality: A single-point energy calculation on the optimized geometry provides the final, accurate orbital energies.

-

Method: Using the same B3LYP/6-311+G(d,p) level of theory, calculate the molecular orbitals.

-

-

Data Extraction and Analysis:

-

HOMO & LUMO Energies: Extract the energies (in electron volts, eV) of the highest occupied and lowest unoccupied molecular orbitals.

-

HOMO-LUMO Gap (Eg): Calculate Eg = ELUMO - EHOMO.

-

Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution. This will highlight the electron-rich (nucleophilic) regions of the pyrrole ring, which are expected to be the carbon atoms.

-

// Nodes start [label="Input Structure\n(3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole)", fillcolor="#F1F3F4", fontcolor="#202124"]; geom_opt [label="Geometry Optimization\n(B3LYP/6-311+G(d,p))", fillcolor="#FFFFFF", fontcolor="#202124"]; freq_calc [label="Frequency Calculation", fillcolor="#FFFFFF", fontcolor="#202124"]; validation [label="Validate Minimum\n(No Imaginary Frequencies?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sp_calc [label="Single-Point Energy Calculation", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homo_lumo [label="HOMO/LUMO Energies\n& Gap", fillcolor="#34A853", fontcolor="#FFFFFF"]; mep [label="Molecular Electrostatic\nPotential (MEP) Map", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> geom_opt; geom_opt -> freq_calc; freq_calc -> validation; validation -> sp_calc [label="Yes"]; validation -> geom_opt [label="No, Re-optimize"]; sp_calc -> analysis; analysis -> homo_lumo; analysis -> mep; }

Caption: Workflow for the computational analysis of electronic properties.

Predicted Quantitative Data

The table below presents expected values based on literature for similar alkyl-substituted pyrroles, illustrating the anticipated inductive effect of the substituents.[13]

| Compound | EHOMO (eV) | ELUMO (eV) | Eg (eV) |

| 1H-Pyrrole (Reference) | ~ -5.6 | ~ 0.8 | ~ 6.4 |

| 2,4-Dimethyl-1H-pyrrole | ~ -5.1 | ~ 1.0 | ~ 6.1 |

| 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole | ~ -4.9 | ~ 1.1 | ~ 6.0 |

Section 3: Experimental Verification

Computational predictions must be validated through empirical measurement. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are the primary techniques for probing the frontier orbital energies and electronic transitions of organic molecules.

Protocol 3: Cyclic Voltammetry (CV)

-

Objective: To experimentally determine the oxidation potential, which can be correlated to the HOMO energy level.

-

Causality: CV measures the potential at which a molecule is oxidized (loses an electron). This process involves removing an electron from the HOMO. The easier it is to oxidize the molecule (i.e., the lower the oxidation potential), the higher the energy of its HOMO.

-

Methodology:

-

Preparation: Prepare a ~1 mM solution of the pyrrole in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Internal Standard: Add ferrocene (Fc) as an internal standard. Its oxidation potential (Fc/Fc⁺) is stable and well-documented.

-

Measurement: Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back. Record the resulting voltammogram.

-

Analysis: Identify the onset potential of the first irreversible oxidation wave (Eox) corresponding to the pyrrole. Reference this potential to the Fc/Fc⁺ couple. The HOMO energy can be estimated using the empirical formula: EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV .

-

Protocol 4: UV-Vis Spectroscopy

-

Objective: To measure the wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition (typically the HOMO→LUMO transition).

-

Causality: The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy one. The lowest energy absorption band in the spectrum typically corresponds to the π→π* transition from the HOMO to the LUMO. The energy of this absorption is a direct measure of the optical band gap.

-

Methodology:

-

Preparation: Prepare a dilute solution (~10⁻⁵ M) of the pyrrole in a UV-transparent solvent (e.g., cyclohexane or methanol).

-

Measurement: Record the absorption spectrum from ~200 nm to 800 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

-

Analysis: Identify the λmax of the lowest energy absorption band. Convert this to energy (in eV) using the formula: E = 1240 / λmax (nm) . This value represents the optical gap.

-

// Nodes sample [label="Purified Pyrrole Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cv [label="Cyclic Voltammetry (CV)", fillcolor="#FFFFFF", fontcolor="#202124"]; uvvis [label="UV-Vis Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; e_ox [label="Determine Oxidation Potential (Eox)", fillcolor="#FFFFFF", fontcolor="#202124"]; lambda_max [label="Determine λmax", fillcolor="#FFFFFF", fontcolor="#202124"]; homo [label="Calculate EHOMO", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gap [label="Calculate Optical Gap", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample -> cv; sample -> uvvis; cv -> e_ox -> homo; uvvis -> lambda_max -> gap; }

Caption: Parallel workflows for experimental property validation.

Section 4: Applications in Fluorescent Dye Synthesis

The electronic properties of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole make it an excellent precursor for the synthesis of boron-dipyrromethene (BODIPY) dyes. BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[14][15]

The electron-donating alkyl groups on the pyrrole precursor are known to cause a bathochromic (red) shift in the absorption and emission spectra of the resulting BODIPY dye.[4] The bulky tert-butyl group at the 3-position can also enhance solubility in organic solvents and potentially hinder aggregation-caused quenching (ACQ), leading to brighter fluorescence in concentrated solutions or solid-state applications.

Proposed Application: Synthesis of a Red-Shifted BODIPY Dye

The standard synthesis involves the acid-catalyzed condensation of two equivalents of the pyrrole with an aldehyde, followed by oxidation and complexation with boron trifluoride.

// Nodes pyrrole [label="2 eq. 3-(tert-Butyl)-\n2,4-dimethyl-1H-pyrrole", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aromatic Aldehyde\n(e.g., Benzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Condensation\n(TFA, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; dipyrro [label="Dipyrromethane Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Oxidation\n(e.g., DDQ)", fillcolor="#FFFFFF", fontcolor="#202124"]; dipyrrin [label="Dipyrromethene", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Complexation\n(BF3·OEt2, Et3N)", fillcolor="#FFFFFF", fontcolor="#202124"]; bodipy [label="Substituted BODIPY Dye\n(Expected Red-Shifted Emission)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pyrrole -> step1; aldehyde -> step1; step1 -> dipyrro; dipyrro -> step2; step2 -> dipyrrin; dipyrrin -> step3; step3 -> bodipy; }

Caption: Synthesis of a BODIPY dye from the target pyrrole.

The resulting dye would be an excellent candidate for applications in cell imaging, fluorescent labeling, and as a component in organic light-emitting diodes (OLEDs), where its predicted enhanced solubility and red-shifted photophysical properties would be highly advantageous.

Conclusion

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole represents a molecule with significant potential, whose electronic properties are predictably modulated by its pattern of alkyl substitution. The inductive effects of the methyl and tert-butyl groups are expected to raise its HOMO energy level, decrease its HOMO-LUMO gap, and render the pyrrole core highly electron-rich. These properties are not merely of academic interest; they directly translate into heightened reactivity and make the molecule a prime candidate for constructing next-generation functional materials, most notably red-shifted and highly soluble BODIPY fluorophores. The computational and experimental workflows detailed in this guide provide a comprehensive and self-validating roadmap for any researcher or drug development professional seeking to synthesize, characterize, and ultimately harness the unique electronic characteristics of this promising heterocyclic building block.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Sun, W., et al. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. [Link]

-

ChemSynthesis. (2024). 1-tert-butyl-2,4-diphenyl-1H-pyrrole. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

-

Ghosh, A., et al. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-tert-Butylpyrrole. National Center for Biotechnology Information. [Link]

-

Trofimov, B. A., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]

-

ResearchGate. (n.d.). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. [Link]

-

Taylor & Francis Online. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. [Link]

-

ResearchGate. (n.d.). Synthesis of the BODIPY compound 1 obtained from the reaction of 2,4-dimethyl-1H-pyrrole and 4-methoxybenzoldehyde. [Link]

-

ResearchGate. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms. [Link]

-

AIP Publishing. (2024). Computational investigation of structural, electronic, and spectroscopic properties of Ni and Zn metalloporphyrins with varying anchoring groups. The Journal of Chemical Physics. [Link]

-

National Center for Biotechnology Information. (2024). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. [Link]

-

National Center for Biotechnology Information. (2024). Tetraarylpyrrolo[3,2-b]pyrrole-BODIPY dyad: a molecular rotor for FRET-based viscosity sensing. [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. (n.d.). A colorimetric probe based on diketopyrrolopyrrole and tert-butyl cyanoacetate for cyanide detection. [Link]

-

ResearchGate. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. [Link]

-

MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]

-

MDPI. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

-

Royal Society of Chemistry. (2016). Most Read – Chemical Science Blog. [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

National Center for Biotechnology Information. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. [Link]

-

ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

ChemBeq. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]

-

MDPI. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. [Link]

-

ResearchGate. (n.d.). The synthesis of Bodipy 3a. (ii) 2,4-dimethylpyrrole, DCM, TFA, DDQ, NEt3, BF3.OEt2. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 4. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 5. mdpi.com [mdpi.com]

- 6. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. BODIPY™ | AAT Bioquest [aatbio.com]

Physical and chemical properties of 3-tert-Butyl-2,4-dimethyl-1H-pyrrole

An In-Depth Technical Guide: Physicochemical Properties and Synthetic Strategies for 3-tert-Butyl-2,4-dimethyl-1H-pyrrole

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, arising from the aromatic five-membered ring containing a nitrogen heteroatom, allow for diverse functionalization and biological interactions. This guide focuses on a specific, sterically hindered derivative: 3-tert-Butyl-2,4-dimethyl-1H-pyrrole. Due to the limited direct literature on this exact compound, this document serves as a technical synthesis, leveraging established principles of pyrrole chemistry and data from structurally analogous compounds to build a comprehensive physicochemical and reactive profile. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this molecule's behavior for its potential use as a synthetic building block.

Molecular Structure and Physicochemical Properties

Structural Analysis

3-tert-Butyl-2,4-dimethyl-1H-pyrrole possesses a unique substitution pattern that dictates its properties. The bulky tert-butyl group at the C3 position introduces significant steric hindrance, which can influence the planarity of the pyrrole ring and modulate the accessibility of adjacent positions for chemical reactions. The methyl groups at C2 and C4 contribute to the molecule's lipophilicity and electron-donating character.

Caption: Retrosynthetic analysis via the Paal-Knorr approach.

Recommended Synthetic Protocol: Paal-Knorr Synthesis

This protocol is a self-validating system, proceeding from commercially available starting materials to the final, characterized product. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of the 1,4-Diketone Precursor (3-tert-Butyl-2,4-hexanedione)

-

Rationale: The core of the Paal-Knorr synthesis is the 1,4-diketone. This precursor is not commercially available and must be synthesized. A standard approach involves the acylation of a ketone enolate.

-

Protocol:

-

To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq) dropwise. Allow the solution to warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Cool the LDA solution back to -78 °C. Add 3,3-dimethyl-2-butanone (pinacolone, 1.0 eq) dropwise and stir for 1 hour to ensure complete enolate formation. The choice of pinacolone establishes the tert-butyl group at the desired position.

-

In a separate flask, prepare a solution of 2-bromopropionyl bromide (1.2 eq) in dry THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 1,4-diketone. Characterize by NMR to confirm structure.

-

Step 2: Cyclization to form 3-tert-Butyl-2,4-dimethyl-1H-pyrrole

-

Rationale: This is the key ring-forming step. Heating the diketone with an ammonia source in the presence of a mild acid catalyst facilitates the intramolecular condensation.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the purified 3-tert-Butyl-2,4-hexanedione (1.0 eq) in glacial acetic acid. The acid serves as both the solvent and the catalyst for the imine formation and dehydration steps. [2] 2. Add ammonium acetate (3.0-5.0 eq) to the solution. Ammonium acetate serves as a convenient in-situ source of ammonia.

-

Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Basify the aqueous mixture to pH > 9 with a concentrated NaOH or KOH solution. This step neutralizes the acetic acid and deprotonates the pyrrole product.

-

Extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude oil should be purified by vacuum distillation or flash chromatography to yield the pure pyrrole.

-

Validation: Obtain ¹H NMR, ¹³C NMR, and MS data of the final product to confirm its identity and purity against the predicted spectra.

-

Caption: Experimental workflow for the synthesis and validation of the title compound.

Applications in Research and Drug Development

Substituted pyrroles are integral to a vast array of pharmaceuticals. The specific substitution pattern of 3-tert-Butyl-2,4-dimethyl-1H-pyrrole makes it an interesting building block for several reasons:

-

Steric Shielding: The tert-butyl group can act as a steric shield, directing interactions with biological targets or preventing undesirable metabolic pathways at that position.

-

Lipophilicity Modulation: The combination of alkyl groups significantly increases the molecule's lipophilicity, a key parameter in tuning the pharmacokinetic properties of drug candidates.

-

Scaffold for Further Elaboration: With a single reactive site at C5, this molecule is an ideal starting point for the controlled synthesis of more complex, tetra-substituted pyrroles. It can be readily formylated or acylated at the C5 position, providing a handle for further synthetic transformations in the development of novel kinase inhibitors, anti-inflammatory agents, or antipsychotics. [1]

Conclusion

While 3-tert-Butyl-2,4-dimethyl-1H-pyrrole is not a widely characterized compound, its properties and reactivity can be confidently predicted from fundamental chemical principles and data on analogous structures. It is an electron-rich aromatic heterocycle with a single, highly activated site for electrophilic substitution. The most robust and logical synthetic route is the Paal-Knorr condensation of 3-tert-Butyl-2,4-hexanedione with an ammonia source. The unique steric and electronic profile of this molecule makes it a valuable and intriguing building block for applications in medicinal chemistry and materials science, meriting further investigation by the scientific community.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

- This reference was not directly applicable to the topic.

- Sun, W., et al. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2133.

- This reference discussed a different class of pyrroles and was used for general context.

-

Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

- Bansal, R. K. (2015).

-

ChemSynthesis. (n.d.). 1-tert-butyl-2,4-diphenyl-1H-pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-tert-butyl-1-methylpyrrole. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum for 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- This reference was not directly applicable to the topic.

- This reference was not directly applicable to the topic.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- This reference was used for general context on pyrrole synthesis.

Sources

An In-depth Technical Guide to 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole (CAS 31366-41-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Sterically Hindered Pyrrole Scaffold

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] The strategic placement of substituents on this five-membered aromatic heterocycle allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological activity. This guide focuses on a unique member of this family: 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole. The presence of a bulky tert-butyl group at the 3-position, flanked by two methyl groups, imparts distinct characteristics to this molecule, making it a compelling scaffold for exploration in drug discovery and materials science.[2] This document serves as a comprehensive technical resource, synthesizing available data with expert insights to provide a thorough understanding of its synthesis, properties, and potential applications.

Physicochemical and Structural Characteristics

While experimental data for 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is not extensively documented in publicly available literature, its properties can be reliably estimated based on its structure and data from closely related analogs. The molecule consists of a 1H-pyrrole ring substituted with a tert-butyl group at the C3 position and methyl groups at the C2 and C4 positions.[2]

| Property | Estimated Value / Description | Citation |

| CAS Number | 31366-41-7 | |

| Molecular Formula | C₁₀H₁₇N | [2] |

| Molecular Weight | 151.25 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and have low solubility in water due to its hydrocarbon-rich structure. | |

| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure, by analogy to similarly substituted pyrroles. | |

| Melting Point | If solid, likely to be a low-melting solid. | |

| pKa | The pyrrole NH proton is weakly acidic, with a pKa generally around 17 for alkyl-substituted pyrroles. | [3] |

Synthesis of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole: A Mechanistic Approach

The most logical and established method for the synthesis of polysubstituted pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5] For the target molecule, a variation of this or the related Knorr pyrrole synthesis would be employed.

Proposed Synthetic Pathway: A Modified Knorr-Type Synthesis

A plausible and efficient route to 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole involves the condensation of an α-amino ketone with a β-ketoester. This approach offers good control over the substitution pattern of the resulting pyrrole.

Caption: Proposed Knorr-type synthesis workflow for 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established methodologies for similar structures.

Materials:

-

3-Amino-4,4-dimethyl-2-pentanone hydrochloride

-

Ethyl acetoacetate

-

Glacial Acetic Acid

-

Sodium Acetate

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4,4-dimethyl-2-pentanone hydrochloride (1.0 eq) and sodium acetate (1.1 eq) to glacial acetic acid. Stir the mixture for 15 minutes at room temperature to liberate the free amine.

-

Addition of β-Ketoester: Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole.

Causality Behind Experimental Choices:

-

Acetic Acid: Serves as both the solvent and an acid catalyst to facilitate the condensation and subsequent dehydration steps.

-

Sodium Acetate: Used to neutralize the hydrochloride salt of the amino ketone, generating the free amine in situ for the reaction.

-

Reflux Conditions: Provides the necessary activation energy for the condensation and cyclization-dehydration cascade.

-

Aqueous Workup and Extraction: To remove the acetic acid and other water-soluble byproducts and to isolate the organic product.

-

Column Chromatography: A standard method for purifying organic compounds of moderate polarity, necessary to isolate the target compound from any side products or unreacted starting materials.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

-

NH Proton: A broad singlet in the region of δ 7.5-8.5 ppm. The chemical shift and broadness are due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

C5-H Proton: A singlet or a narrow multiplet around δ 6.0-6.5 ppm.

-

tert-Butyl Protons: A sharp singlet for the nine equivalent protons at approximately δ 1.3-1.5 ppm.

-

C2-Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm.

-

C4-Methyl Protons: A singlet at approximately δ 1.9-2.1 ppm.

13C NMR Spectroscopy

-

C2 & C5 (Pyrrole Ring): Expected in the region of δ 120-135 ppm.

-

C3 & C4 (Pyrrole Ring): Expected in the region of δ 110-125 ppm. The carbon bearing the tert-butyl group (C3) will be a quaternary carbon and may show a weaker signal.

-

tert-Butyl Quaternary Carbon: A signal around δ 30-35 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 30-35 ppm.

-

C2-Methyl Carbon: A signal in the range of δ 12-15 ppm.

-

C4-Methyl Carbon: A signal in the range of δ 10-13 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Vinylic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks in the range of 2850-2970 cm⁻¹ corresponding to the methyl and tert-butyl groups.

-

C=C Stretch (Pyrrole Ring): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: In the fingerprint region, typically around 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Major Fragmentation: A significant peak at m/z = 136, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for tert-butyl groups. Another prominent peak would be expected at m/z = 94, resulting from the loss of the entire tert-butyl group.

Applications in Drug Discovery and Development

While specific applications of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole are not extensively reported, the pyrrole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3] The unique substitution pattern of this molecule suggests several potential areas of application.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The pyrrole ring can act as a versatile template for designing such inhibitors. The tert-butyl group can serve as a lipophilic anchor, potentially interacting with hydrophobic pockets within the kinase domain, while the other positions on the ring can be further functionalized to enhance potency and selectivity.

In the Development of Anticancer Agents

Pyrrole derivatives have shown a wide range of anticancer activities.[8] The steric bulk of the tert-butyl group could be exploited to modulate the interaction of the molecule with biological targets, potentially leading to novel mechanisms of action or improved selectivity for cancer cells.

As a Building Block for Complex Molecules

This substituted pyrrole can serve as a valuable intermediate in the synthesis of more complex molecules, including natural product analogs and other bioactive compounds. Its defined substitution pattern provides a reliable starting point for multi-step synthetic sequences.

Caption: Generalized signaling pathway modulation by a pyrrole-based drug candidate.

Safety, Handling, and Storage

Specific toxicity data for 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is not available. Therefore, it should be handled with the care appropriate for a novel chemical substance and by considering the known hazards of related alkylated pyrroles.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[9]

-

Toxicity: Pyrrole and some of its derivatives are known to be toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[9][10] Alkylated aromatic compounds should always be treated with caution as potential irritants and sensitizers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. The compound may be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole represents an intriguing, yet underexplored, chemical entity. Its sterically demanding substitution pattern sets it apart from more common pyrrole derivatives and offers unique opportunities for probing molecular interactions in biological systems. While a lack of extensive published data necessitates a predictive approach to its properties and synthesis, the foundational principles of organic and medicinal chemistry provide a solid framework for its investigation. Future research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds the potential to unlock new therapeutic agents and functional materials.

References

-

Organic Syntheses. (n.d.). 3,4-DIETHYLPYRROLE. Retrieved from [Link]

-

Organic Syntheses. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. Retrieved from [Link]

-

SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

American Chemical Society. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

- Supporting Information. (n.d.). Supporting Information for [Title of Paper where spectra are found]. This is a placeholder as the specific paper providing spectra for a similar compound was not identified with a direct URL.

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

-

SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

-

ResearchGate. (n.d.). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

PubMed. (2009). Vibrational Spectra and Ab Initio Analysis of Tert-Butyl, Trimethylsilyl, Trimethylgermyl, Trimethylstannyl and Trimethylplumbyl Derivatives of 3,3-dimethylcyclopropene. XI. Secondary Periodicity. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-tert-butyl-2,4-diphenyl-1H-pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]

-

SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. rsc.org [rsc.org]

- 8. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Spectroscopic Analysis of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole: A Technical Guide

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the substituted pyrrole, 3-(tert-butyl)-2,4-dimethyl-1H-pyrrole. Pyrrole derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and chemical synthesis. Understanding their structural and electronic properties through spectroscopic analysis is paramount for their effective utilization. This document details the theoretical underpinnings and practical interpretation of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. Experimental protocols for data acquisition are also provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted pyrroles.

Introduction

Pyrroles are five-membered aromatic heterocyclic amines that form the core structure of many biologically significant molecules, including porphyrins, chlorophylls, and various pharmaceuticals. The introduction of alkyl substituents, such as tert-butyl and methyl groups, onto the pyrrole ring significantly influences its steric and electronic properties. These modifications can modulate the reactivity, selectivity, and pharmacokinetic profile of pyrrole-containing compounds.

The specific compound of interest, 3-(tert-butyl)-2,4-dimethyl-1H-pyrrole, presents a unique substitution pattern that warrants detailed spectroscopic investigation. The bulky tert-butyl group at the C3 position is expected to exert notable steric hindrance, while the methyl groups at C2 and C4 will influence the electron density distribution within the aromatic ring. Accurate characterization of this molecule is the foundation for its potential applications. This guide will serve as a detailed reference for the spectroscopic data of 3-(tert-butyl)-2,4-dimethyl-1H-pyrrole, facilitating its unambiguous identification and providing insights into its chemical nature.

Molecular Structure and Spectroscopic Correlations

The structural features of 3-(tert-butyl)-2,4-dimethyl-1H-pyrrole are directly correlated with its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering of the atoms, which will be referenced throughout this guide.

1H NMR and 13C NMR spectra of substituted pyrroles

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles

Introduction

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and reactivity make it a privileged scaffold in drug development. For researchers and scientists in this field, the unambiguous structural elucidation of novel pyrrole derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing precise insights into molecular structure, substitution patterns, and electronic environments.[2][3][4]

This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectroscopy of substituted pyrroles. Moving beyond a simple catalog of data, we will delve into the underlying principles that govern the spectral features, explaining the causality behind observed chemical shifts and coupling constants. We will explore how substituents electronically perturb the pyrrole ring and how to leverage one- and two-dimensional NMR experiments to solve complex structural challenges, ensuring the scientific integrity required for drug discovery and development.

The Spectroscopic Signature of the Parent Pyrrole Ring

A thorough understanding of the NMR spectrum of the parent pyrrole molecule is the foundation for interpreting the spectra of its substituted derivatives. As an aromatic heterocycle, pyrrole exhibits distinct features in both its ¹H and ¹³C NMR spectra.

¹H NMR Spectrum of Pyrrole

The proton NMR spectrum of pyrrole displays three signals: a broad singlet for the N-H proton and two multiplets for the C-H protons.

-

α-Protons (H-2, H-5): These protons, adjacent to the nitrogen atom, typically resonate further downfield (higher ppm value) around 6.7 ppm . This deshielding is a consequence of the nitrogen's inductive electron withdrawal and the influence of the aromatic ring current.[2][5]

-

β-Protons (H-3, H-4): These protons are found further upfield, around 6.2 ppm .[6][7] They are less influenced by the nitrogen's electronegativity compared to the α-protons.

-

N-H Proton: The N-H proton signal is highly variable, appearing anywhere from ~7.3 to 8.1 ppm . Its most notable characteristic is its broadness. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus (spin I=1), which efficiently relaxes the attached proton, leading to a loss of fine structure.[8] The chemical shift and shape of this peak are highly sensitive to the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[2][8][9] In some cases, specialized techniques like nitrogen-decoupling are required to resolve a sharp signal.[8][10]

¹³C NMR Spectrum of Pyrrole

The proton-decoupled ¹³C NMR spectrum of pyrrole is simpler, showing two distinct signals corresponding to the two types of carbon atoms in the ring.

-

α-Carbons (C-2, C-5): These carbons resonate downfield at approximately 118 ppm . They are deshielded due to their direct attachment to the electronegative nitrogen atom.[11][12]

-

β-Carbons (C-3, C-4): These carbons appear upfield at around 108 ppm .[11]

Spin-Spin Coupling

The protons on the pyrrole ring are spin-coupled, giving rise to complex multiplets. The coupling constants (J-values) are characteristic of the ring system and provide valuable structural information.[10][13][14]

| Parameter | Typical Value (Hz) | Notes |

| ¹H Chemical Shifts | ||

| δ(H-2/H-5) | ~6.7 ppm | α-protons, deshielded |

| δ(H-3/H-4) | ~6.2 ppm | β-protons, shielded |

| δ(N-H) | ~8.0 ppm | Broad, solvent dependent |

| ¹³C Chemical Shifts | ||

| δ(C-2/C-5) | ~118 ppm | α-carbons |

| δ(C-3/C-4) | ~108 ppm | β-carbons |

| J-Coupling Constants | ||

| ³J(H2,H3) | ~2.7 Hz | Vicinal coupling |

| ³J(H3,H4) | ~3.6 Hz | Vicinal coupling |

| ⁴J(H2,H4) | ~1.4 Hz | Long-range coupling |

| ⁴J(H2,H5) | ~1.9 Hz | Long-range coupling |

Table 1: Typical ¹H and ¹³C NMR parameters for unsubstituted pyrrole in CDCl₃.

The Impact of Substituents on Pyrrole NMR Spectra

The true diagnostic power of NMR emerges when analyzing substituted pyrroles. Substituents dramatically alter the electronic landscape of the ring, leading to predictable and interpretable changes in chemical shifts and coupling constants. These effects are primarily dictated by the substituent's electronic nature (electron-donating vs. electron-withdrawing) and its position on the ring.

Causality: Electronic Effects of Substituents

Substituents influence the electron density of the pyrrole ring through two primary mechanisms:

-

Inductive Effects: The through-bond polarization caused by the electronegativity of a substituent.

-

Resonance (Mesomeric) Effects: The delocalization of π-electrons between the substituent and the aromatic ring.

Electron-Withdrawing Groups (EWGs) , such as formyl (-CHO), acetyl (-COCH₃), or nitro (-NO₂), decrease electron density on the ring. This deshields the nearby nuclei, causing their NMR signals to shift downfield (to a higher ppm).

Electron-Donating Groups (EDGs) , such as alkyl (-R) or methoxy (-OCH₃), increase electron density on the ring. This shields the nearby nuclei, causing their signals to shift upfield (to a lower ppm).[1]

Figure 1: Influence of EWGs and EDGs on proton chemical shifts.

N-Substituted Pyrroles

Substitution at the nitrogen atom directly impacts all ring positions, but the effect is most pronounced at the adjacent α-positions (C-2/H-2 and C-5/H-5).

-

N-Alkyl Groups (EDG): An N-methyl or other alkyl group acts as a weak electron donor, causing a slight upfield shift (shielding) of all ring protons compared to the parent pyrrole.[2]

-

N-Acyl/Sulfonyl Groups (EWG): Attaching a strongly electron-withdrawing group like an acetyl, benzoyl, or tosyl group to the nitrogen delocalizes the nitrogen lone pair into the substituent. This significantly reduces the aromaticity and electron density of the pyrrole ring, causing a substantial downfield shift for the α-protons (often >0.5 ppm).[2][15] The β-protons are also shifted downfield, but to a lesser extent.

| Substituent (at N-1) | δ(H-2/H-5) (ppm) | δ(H-3/H-4) (ppm) | Effect |

| -H | ~6.7 | ~6.2 | Reference |

| -CH₃ | ~6.6 | ~6.1 | Shielding (Upfield) |

| -COCH₃ | ~7.2 | ~6.3 | Deshielding (Downfield) |

Table 2: Illustrative ¹H chemical shifts for N-substituted pyrroles.

C-Substituted Pyrroles

Substitution on the ring carbons provides a clearer picture of how electronic effects are transmitted through the π-system. The magnitude and direction of the chemical shift changes are highly dependent on the substituent's position.

-

Substitution at C-2 (α-position):

-

Substitution at C-3 (β-position):

-

An EWG at C-3 strongly deshields the adjacent protons H-2 and H-4. The effect on H-5 is smaller.

-

An EDG at C-3 shields H-2 and H-4 most significantly.

-

The predictability of these substituent effects on the ¹³C spectrum is a powerful tool. Additivity rules can be used to estimate the chemical shifts of polysubstituted pyrroles with reasonable accuracy.[11]

| Compound | δ(H-2) | δ(H-3) | δ(H-4) | δ(H-5) |

| Pyrrole | 6.74 | 6.24 | 6.24 | 6.74 |

| 2-Formylpyrrole | - | 7.08 | 6.35 | 9.52 (CHO) |

| 3-Acetylpyrrole | 7.35 | - | 6.65 | 7.45 |

| 2-Nitropyrrole | - | 6.95 | 6.30 | 7.20 |

| 2-Methylpyrrole | - | 5.95 | 6.10 | 6.60 |

Table 3: Representative ¹H chemical shifts (ppm) for various C-substituted pyrroles, demonstrating the directional effects of substituents.

Advanced NMR Techniques for Unambiguous Elucidation

For complex, polysubstituted pyrroles, a simple 1D ¹H spectrum can be crowded and difficult to interpret. In such cases, 2D NMR experiments are indispensable for definitive structure confirmation.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 6. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. hmdb.ca [hmdb.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Mass spectrometry analysis of dimethyl-tert-butyl-pyrrole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-tert-Butyl-2,5-dimethylpyrrole

Abstract

Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in a wide array of natural products and pharmaceuticals[1]. The precise characterization of these molecules is paramount for drug development, quality control, and mechanistic studies. This technical guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of a representative alkylated pyrrole, N-tert-butyl-2,5-dimethylpyrrole. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the causality behind methodological choices, offering field-proven insights for researchers and drug development professionals. We will explore ionization strategies, detailed fragmentation pathways under Electron Ionization (EI), and the application of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Foundational Principles: Structuring the Mass Spectrometric Inquiry

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing invaluable data on molecular weight and structure[2]. A typical MS workflow involves three critical stages: ionization of the analyte, separation of the resulting ions in a mass analyzer based on their m/z, and their subsequent detection[2]. For alkylated pyrroles, the strategic selection of the ionization method is the most critical decision, as it directly dictates the nature and extent of the fragmentation data obtained, which is the key to structural elucidation[2].

Strategic Selection of Ionization Techniques

The physicochemical properties of N-tert-butyl-2,5-dimethylpyrrole—a relatively volatile and thermally stable molecule—make it amenable to several ionization techniques. The choice between them depends entirely on the analytical goal.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization is a high-energy, or "hard," ionization technique that bombards the gaseous analyte with a beam of energetic electrons (typically 70 eV)[2][3]. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺)[3]. The excess energy imparted to the molecular ion induces extensive and reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum.

-

Expertise & Causality: We choose EI when the primary goal is unambiguous structural confirmation and identification. The rich fragmentation pattern is highly specific to the molecule's structure and can be compared against spectral libraries like the NIST database for confident identification[2]. Its coupling with Gas Chromatography (GC) is a robust and routine method for analyzing volatile compounds[4].

Electrospray Ionization (ESI): The "Soft" Technique for Preserving the Molecular Ion

Electrospray Ionization is a "soft" ionization method that generates ions from a solution, making it ideal for less volatile, thermally labile molecules and highly compatible with Liquid Chromatography (LC)[1][2]. ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation[5].

-

Expertise & Causality: We opt for ESI when the priority is to determine the molecular weight of the compound with high confidence or when analyzing the analyte in a complex matrix (e.g., biological fluids) where chromatographic separation by LC is necessary. To obtain structural information using ESI, it must be coupled with tandem mass spectrometry (MS/MS), where the preserved [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID)[1][6].

The Workhorse Method: GC-MS Analysis & EI Fragmentation

For a pure standard of N-tert-butyl-2,5-dimethylpyrrole, GC-EI-MS is the preferred method for comprehensive characterization. The workflow ensures the separation of the analyte from any volatile impurities before it enters the ion source.

Caption: Generalized workflow for GC-EI-MS analysis.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, providing a robust starting point for method development.

-

Sample Preparation: Dissolve N-tert-butyl-2,5-dimethylpyrrole in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

GC System Configuration:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Elucidation of the EI Fragmentation Pathway

The fragmentation of alkylated pyrroles under EI is highly predictable and provides a wealth of structural data[2]. For N-tert-butyl-2,5-dimethylpyrrole (Molecular Weight: 151.26 g/mol ), the following pathway is anticipated.

Caption: Generalized workflow for LC-ESI-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of ~10 µg/mL.

-

LC System Configuration:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

MS1: Scan for the protonated molecule, [M+H]⁺, at m/z 152.2.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 152.2 and apply collision energy (e.g., 15-25 eV) to induce fragmentation. The most prominent product ion would likely be at m/z 96.1, corresponding to the protonated 2,5-dimethylpyrrole following the neutral loss of isobutene (56 Da).

-

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

For ultimate confidence in identification, especially for novel compounds or in complex samples, High-Resolution Mass Spectrometry (e.g., QTOF-MS) is indispensable. It provides mass measurements with high accuracy (<5 ppm), which allows for the unambiguous determination of the elemental composition of an ion.[1][6]

| Proposed Fragment | Molecular Formula | Calculated Exact Mass |

| [M]•⁺ | C₁₀H₁₇N | 151.1361 |

| [M+H]⁺ | C₁₀H₁₈N⁺ | 152.1439 |

| [M-CH₃]⁺ | C₉H₁₄N⁺ | 136.1126 |

| [M-C₄H₈]•⁺ | C₆H₉N•⁺ | 95.0735 |

Trustworthiness through Self-Validation: An experimentally determined mass of 136.1124 Da would validate the elemental composition of C₉H₁₄N⁺ with a mass error of just 1.5 ppm, confirming the loss of a methyl group and ruling out other isobaric possibilities.

Conclusion

The mass spectrometric analysis of N-tert-butyl-2,5-dimethylpyrrole is a multi-faceted process where the choice of technique is dictated by the analytical question. GC-EI-MS serves as the definitive tool for structural elucidation of the pure substance, providing a rich, reproducible fragmentation pattern dominated by the formation of a stable [M-15]⁺ ion at m/z 136. For analyses in complex liquid matrices or when focusing on molecular weight determination, LC-ESI-MS/MS is the method of choice, identifying the compound by the specific transition of its protonated molecule (m/z 152.2) to a key product ion. The integration of HRMS provides an unequivocal layer of validation by confirming the elemental composition of all relevant ions. This guide equips the researcher with the foundational knowledge and practical protocols to confidently analyze this and structurally similar pyrrole derivatives.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2450-2458. Available at: [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]

-

Guzmán-Martínez, F., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(23), 8202. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(4). Available at: [Link]

-

Ruwe, M., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 245, 112319. Available at: [Link]

-

Neubauer, S., & Gmeiner, P. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications, 40(10), 1459-1464. Available at: [Link]

-

Puspendra Kumar. (2018). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube. Available at: [Link]

-

Bîrdeanu, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6426. Available at: [Link]

-

Bongiorno, D., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 599. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Tarasova, N. P., et al. (2020). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 90, 1618-1626. Available at: [Link]

-

Zhong, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Florida. Available at: [Link]

Sources

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 6. semanticscholar.org [semanticscholar.org]

Biological activity of substituted pyrrole compounds

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrole Compounds

Authored by a Senior Application Scientist

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1][2][3] Its unique electronic properties and structural features make it a versatile scaffold for the design and development of novel therapeutic agents.[3] The pyrrole nucleus is not only a constituent of essential natural products like heme and chlorophyll but is also embedded in the core of numerous blockbuster drugs, including atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac (Toradol).[1][4][5]

The physicochemical characteristics of the pyrrole ring contribute significantly to its prevalence in drug design. Its lipophilic nature allows it to traverse cellular membranes, while the nitrogen atom's capacity for hydrogen bonding facilitates crucial interactions with biological targets like enzymes and receptors.[1][4] This balance of properties, coupled with the ease of chemical modification at various positions on the ring, provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][6] This guide will provide an in-depth exploration of the diverse biological activities of substituted pyrrole compounds, delving into their mechanisms of action, structure-activity relationships, and the key experimental methodologies used to evaluate their therapeutic potential.

A Spectrum of Therapeutic Potential: Key Biological Activities

Substituted pyrrole derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for treating a wide array of human diseases.[1][2] Extensive research has illuminated their potent activities as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][7]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents.[1] Pyrrole-containing compounds have emerged as a significant area of research in this field, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][8]

Antibacterial Mechanisms and Structure-Activity Relationship (SAR)

The antibacterial efficacy of pyrrole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. The specific substitutions on the pyrrole ring play a crucial role in determining the potency and spectrum of activity. For instance, studies on pyrrolamide series have shown that substitutions on the pyrrole, piperidine, and other heterocyclic segments can optimize biological activity.[1] A notable example is a 3,4-dichloropyrrole derivative which demonstrated an impressive in vitro potency (IC50 0.03 μM) and a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus.[1]

The lipophilic character of the pyrrole core is advantageous, enabling the compounds to penetrate the lipid-rich bacterial cell membranes.[1] Furthermore, the modest hydrophilicity allows for interaction with biological targets within the bacteria.[1]

Quantitative Data on Antibacterial Potency

The following table summarizes the antibacterial activity of selected substituted pyrrole compounds against various bacterial strains.

| Compound Class | Substituents | Bacterial Strain | MIC (μg/mL) | Reference |

| 1H-pyrrole-2-carboxylate derivatives | Varied | Staphylococcus aureus | 3.12 - 12.5 | [1] |

| 1H-pyrrole-2-carboxylate derivatives | Varied | Escherichia coli | >12.5 | [1] |

| Pyrrolamide series | 3,4-dichloro-5-methyl | Staphylococcus aureus | 4 | [1] |

| Tetra-substituted pyrroles | Varied | E. coli, S. aureus | Promising Activity | [9] |

Antifungal Properties

In addition to their antibacterial effects, many pyrrole derivatives exhibit potent antifungal activity.[8][9] These compounds have shown efficacy against clinically relevant fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum.[8] The mechanism of antifungal action can involve the disruption of fungal cell membranes or interference with essential enzymatic pathways. For instance, some novel pyrrole derivatives have demonstrated antifungal activity comparable or superior to the reference drug clotrimazole.[9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyrrole scaffold is a prominent feature in a number of approved anticancer drugs and a fertile ground for the discovery of new oncology therapeutics.[2][7] These compounds exert their antitumor effects through a variety of mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[6][7]

Mechanisms of Anticancer Action

A significant number of pyrrole-based anticancer agents function as kinase inhibitors .[7][10] For example, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a first-line treatment for advanced renal cell carcinoma.[10] Other pyrrole derivatives have been shown to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and AURKA (Aurora Kinase A), which are crucial for cancer cell proliferation and survival.[6]

Another important mechanism is the inhibition of tubulin polymerization .[11][12] By interfering with the dynamics of microtubules, these compounds can arrest cancer cells in mitosis, ultimately leading to apoptosis. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization and have shown efficacy in multidrug-resistant cancer cell lines.[11]